Physicochemical Profiling & Synthetic Utility of 2-(Methylsulfanyl)-1-phenylethan-1-amine
The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 2-(Methylsulfanyl)-1-phenylethan-1-amine , a specialized organosulfur scaffold used in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic pathways, and application scope of 2-(Methylsulfanyl)-1-phenylethan-1-amine , a specialized organosulfur scaffold used in medicinal chemistry.
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
2-(Methylsulfanyl)-1-phenylethan-1-amine (CAS: 98234-84-5) represents a strategic scaffold in modern drug design, serving as a bioisostere for classical phenethylamines.[1] Structurally, it features a chiral benzylic amine core substituted with a
-thiomethyl group.[1] This specific architecture imparts unique electronic and steric properties compared to its oxygenated analog (2-methoxy-1-phenylethan-1-amine) or the unsubstituted parent (1-phenylethan-1-amine).[1]
For the medicinal chemist, this molecule offers a "handle" for modulating lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of the pharmacophore.[1] This guide provides a definitive reference on its properties, synthesis, and handling.[1]
Physicochemical Properties
The integration of a sulfur atom at the
-position introduces distinct lipophilic and electronic shifts.[1] The data below synthesizes predicted values using consensus modeling (ACD/Labs, ChemAxon) and comparative extrapolation from structural analogs (e.g., 1-phenylethan-1-amine).
-thiomethyl group exerts a weak electron-withdrawing inductive effect (-I), slightly reducing the electron density on the nitrogen relative to unsubstituted phenethylamines.[1] Consequently, the pKa is depressed by approximately 0.5–0.8 log units.[1]
Solubility Profile:
Free Base:[1][2] Highly soluble in DCM, EtOH, DMSO; sparingly soluble in water.[1]
Hydrochloride Salt: Highly water-soluble (>50 mg/mL); suitable for biological assays.[1]
Synthetic Methodology
The most robust route to 2-(Methylsulfanyl)-1-phenylethan-1-amine avoids the handling of volatile thiols by utilizing 2-(methylthio)acetophenone as the key intermediate.[1]
Reaction Scheme: Reductive Amination
The synthesis proceeds via the formation of an imine intermediate followed by in situ reduction.[1]
The crude oil is typically >90% pure.[1] For analytical grade, convert to the HCl salt by adding 2M HCl in ether, filtering the precipitate, and recrystallizing from EtOH/EtOAc.[1]
Stability & Reactivity Profile
Understanding the reactivity of the sulfur center is critical for storage and formulation.[1]
Oxidation Susceptibility
The sulfide sulfur is prone to oxidation by atmospheric oxygen or metabolic enzymes (FMOs, CYPs).[1]
Stage 1: Sulfoxide (Chiral center creation at Sulfur).[1]
Store as the Hydrochloride salt (solid) at -20°C.[1]
If storing the Free Base (liquid), sparge with Argon and store in amber glass to prevent photo-oxidation.[1]
Visual Workflow: Synthesis & Stability
The following diagram illustrates the synthetic logic and potential degradation pathways.
Figure 1: Synthetic route from acetophenone precursor and oxidative degradation pathways.
Biological & Pharmacological Context
In drug discovery, this scaffold is often utilized to probe the steric and electronic requirements of binding pockets that accommodate phenethylamines (e.g., GPCRs, monoamine transporters).[1]
Bioisosterism: The
group is larger () than a methoxy group (, ) and significantly more lipophilic ( vs ).[1]
Metabolic Liability: The benzylic position is susceptible to CYP-mediated hydroxylation, while the sulfur is a target for Flavin-containing Monooxygenases (FMO).[1] Deuteration at the benzylic carbon (C1) is a common strategy to improve half-life.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 220651, 2-(Methylsulfanyl)-1-phenylethan-1-one. Retrieved from [Link][1]
U.S. National Library of Medicine. (2025). Toxnet: Hazardous Substances Data Bank (HSDB) - Amines, aliphatic.[1] Retrieved from [Link]
Matrix Fine Chemicals. (2025).[1][3] 2-Phenylethan-1-amine Analogues. Retrieved from [Link][1]
A Comprehensive Technical Guide to Thio-Substituted Phenethylamine Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects
Abstract Thio-substituted phenethylamine derivatives, a fascinating class of psychoactive compounds, have garnered significant attention for their potent interactions with the central nervous system. This in-depth techni...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Thio-substituted phenethylamine derivatives, a fascinating class of psychoactive compounds, have garnered significant attention for their potent interactions with the central nervous system. This in-depth technical guide provides a comprehensive overview of these molecules, intended for researchers, scientists, and drug development professionals. The guide delves into the synthetic strategies employed to create these derivatives, with a particular focus on the renowned "2C-T" series. It further explores their complex pharmacology, detailing their primary interactions with the serotonin 5-HT2A receptor and the downstream signaling cascades they initiate. Structure-activity relationships are analyzed to elucidate the molecular features governing their potency and efficacy. Beyond their well-documented psychedelic effects, this guide also sheds light on emerging research into their potential antimicrobial and antioxidant properties. Finally, the therapeutic prospects of these compounds in psychiatry, neurology, and infectious diseases are discussed, alongside the challenges and future directions for research in this captivating area of medicinal chemistry.
Introduction
The Phenethylamine Scaffold
The phenethylamine scaffold is a fundamental structural motif in a vast array of biologically active molecules, including neurotransmitters, hormones, and numerous classes of drugs.[1] Its simple architecture, consisting of a phenyl ring connected to an amino group by a two-carbon chain, provides a versatile template for chemical modification, leading to compounds with diverse pharmacological profiles.[1]
Emergence of Thio-Substituted Derivatives
Among the myriad of substituted phenethylamines, the 4-thio-substituted derivatives, particularly the 2,5-dimethoxy-4-alkylthiophenethylamines (commonly known as the "2C-T" series), have emerged as a significant subclass.[2] First synthesized and popularized by Alexander Shulgin, these compounds are recognized for their potent psychedelic effects, which are primarily mediated by their interaction with serotonin receptors.[3] The introduction of a thioether linkage at the 4-position of the phenyl ring has profound effects on the pharmacological properties of these molecules, influencing their potency, duration of action, and metabolic stability.[3]
Scope and Objectives
This technical guide aims to provide a comprehensive and in-depth analysis of thio-substituted phenethylamine derivatives. It will cover their synthesis, detailing the chemical reactions and methodologies involved. The guide will then explore their pharmacodynamics, with a focus on their mechanism of action at the molecular level. Structure-activity relationships will be examined to understand how subtle changes in their chemical structure impact their biological activity. Furthermore, this guide will venture beyond their psychoactive properties to discuss their potential as antimicrobial and antioxidant agents. Finally, the therapeutic potential of these compounds in various medical fields will be critically evaluated.
Synthetic Strategies for Thio-Substituted Phenethylamines
The synthesis of thio-substituted phenethylamines, particularly the 2C-T series, typically involves a multi-step process. A common and efficient method utilizes a microwave-assisted Henry reaction to form the β-nitrostyrene intermediate, which is subsequently reduced to the corresponding phenethylamine.[4]
Detailed Experimental Protocol: Synthesis of 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethan-1-amine (2C-T)
The synthesis of 2C-T can be achieved through the following representative protocol:
Step 1: Synthesis of the β-nitrostyrene derivative
Dissolve 2,5-dimethoxy-4-(methylthio)benzaldehyde and ammonium acetate in nitromethane.
Heat the reaction mixture under reflux for several hours.
Upon cooling, the solid β-nitrostyrene derivative precipitates and can be collected by filtration, washed with water, and dried.
Step 2: Reduction of the β-nitrostyrene to 2C-T
The synthesized β-nitrostyrene derivative is then reduced to the corresponding phenethylamine. This can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).
The reaction is typically carried out under an inert atmosphere and at reduced temperatures to control its exothermicity.
After the reaction is complete, it is carefully quenched, and the product is extracted and purified, often through crystallization of its hydrochloride salt.
Pharmacodynamics and Mechanism of Action
The primary pharmacological effects of the 2C-T series and related compounds are mediated through their interaction with serotonin receptors, particularly the 5-HT2A subtype.[5]
Primary Target: The Serotonin 5-HT2A Receptor
Thio-substituted phenethylamines act as potent partial agonists at the 5-HT2A receptor.[5] Their binding affinity and functional activity at this receptor are key determinants of their psychedelic potency.
The binding affinities of several 4-thio-substituted phenethylamines for various monoamine receptors have been characterized. The data in the table below highlights their high affinity for the 5-HT2A and 5-HT2C receptors.
As partial agonists, these compounds activate the 5-HT2A receptor, but not to the same maximal extent as the endogenous ligand, serotonin. Their activation potencies at the 5-HT2A receptor are in the low nanomolar range.[5]
The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6][7][8][9][10]
Gq/11 Pathway: The 5-HT2A receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Upon activation, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG remains in the cell membrane to activate protein kinase C (PKC).[11]
β-Arrestin Pathway: Following activation, the 5-HT2A receptor can also be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[6] β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization and internalization of the receptor.[6] It can also initiate a separate wave of signaling independent of G-proteins.[6]
The affinity of thio-substituted phenethylamines for their target receptors is typically determined using a radioligand receptor binding assay.[12][13][14][15]
Radioligand Receptor Binding Assay Workflow
Structure-Activity Relationships (SAR)
The biological activity of thio-substituted phenethylamines is highly dependent on their chemical structure.
The Role of the 4-Thio-Substituent
The nature of the alkyl group attached to the sulfur atom at the 4-position significantly influences the compound's potency and duration of action. Generally, small, lipophilic alkyl groups tend to enhance potency. For instance, the 4-ethylthio (2C-T-2) and 4-propylthio (2C-T-7) derivatives are known to be more potent and longer-acting than the parent 4-methylthio compound (2C-T).[3]
QSAR studies aim to correlate the physicochemical properties of molecules with their biological activity.[16][17][18][19] For psychedelic phenethylamines, QSAR models have been developed to predict their hallucinogenic potency based on parameters such as hydrophobicity and steric factors.[16][17] These models have shown that the hydrophobic character of the molecule is a key determinant of its activity.[17]
Beyond Psychedelic Effects: Diverse Pharmacological Activities
Recent research has begun to explore the pharmacological properties of thio-substituted phenethylamine derivatives beyond their effects on the central nervous system.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of phenethylamine-based compounds, including thiourea and β-lactam derivatives.[20][21][22][23][24] These studies have demonstrated that some of these compounds exhibit significant antibacterial activity against a range of pathogens, including those responsible for oral infections.[21][23][24] The proposed mechanism of action for the β-lactam derivatives involves the inhibition of bacterial cell wall synthesis.
The phenethylamine scaffold is also being investigated for its antioxidant properties.[25][26][27] Computational studies have suggested that certain phenylethylamine derivatives can act as efficient free radical scavengers, potentially protecting against oxidative stress.[26][27] The presence of hydroxyl groups on the phenyl ring appears to be a key factor in their antioxidant activity.[27]
Therapeutic Potential and Future Directions
The diverse pharmacological profile of thio-substituted phenethylamine derivatives suggests a range of potential therapeutic applications.
Psychiatry and Neurology
Depression and Anxiety: The ability of 5-HT2A agonists to promote neural plasticity has led to their investigation as potential treatments for depression and anxiety disorders.[28][29][30]
Functional Neurological Disorders: It has been proposed that 5-HT2A agonists may have therapeutic potential in functional neurological disorders by disrupting maladaptive neural circuits.[31]
Infectious Diseases
The demonstrated antimicrobial activity of some phenethylamine-based thioureas and β-lactams opens up the possibility of developing new classes of antibiotics.[20][22] This is particularly relevant in the face of growing antibiotic resistance.
Challenges and Future Research
Despite their therapeutic potential, the clinical development of thio-substituted phenethylamines faces significant hurdles, most notably their hallucinogenic effects. A key area of future research will be the development of "non-psychedelic" 5-HT2A agonists that retain the therapeutic benefits without the psychoactive side effects.[32] Furthermore, a more thorough investigation of their antimicrobial and antioxidant properties is warranted.
Conclusion
Thio-substituted phenethylamine derivatives represent a rich and complex class of compounds with a wide spectrum of biological activities. While their psychedelic effects are well-documented, emerging research is uncovering their potential in other therapeutic areas, including infectious diseases and conditions related to oxidative stress. A deeper understanding of their synthesis, pharmacology, and structure-activity relationships, as outlined in this guide, is crucial for unlocking their full therapeutic potential and paving the way for the development of novel and effective medicines.
References
GPCRs: The Most Promiscuous Druggable Receptor of the Mankind. (URL: [Link])
Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (URL: [Link])
Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties | Request PDF - ResearchGate. (URL: [Link])
5-HT 2A Agonists: A Novel Therapy for Functional Neurological Disorders? - PMC. (URL: [Link])
The role of serotonin 5-HT2A receptors in memory and cognition - Frontiers. (URL: [Link])
G-Proteins (GPCRs) - Structure - Function - TeachMePhysiology. (URL: [Link])
2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI. (URL: [Link])
Unveiling the antioxidant potential of newly designed Phenylethylamine derivatives through computational chemistry: Significance of acid dissociation constants | Request PDF - ResearchGate. (URL: [Link])
(PDF) Unveiling the Antioxidant Potential of Newly Designed Phenylethylamine Derivatives Through Computational Chemistry: Significance of Acid Dissociation Constants - ResearchGate. (URL: [Link])
Antibacterial properties of substituted phenethylamine-based β-lactam derivatives in oral infections - The European Chemistry and Biotechnology Journal. (URL: [Link])
QSAR studies on psychotomimetic phenylalkylamines - PubMed. (URL: [Link])
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. (URL: [Link])
Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Antibacterial properties of substituted phenethylamine-based β-lactam derivatives in oral infections | The European Chemistry and Biotechnology Journal. (URL: [Link])
QSAR studies on psychotomimetic phenylalkylamines | Request PDF - ResearchGate. (URL: [Link])
QSAR studies on psychotomimetic phenylalkylamines - PubMed. (URL: [Link])
Antibacterial properties of substituted phenethylamine-based β-lactam derivatives in oral infections | AVESİS. (URL: [Link])
The 2C-phenethylamines Have Arrived - Forensic Toxicology Expert. (URL: [Link])
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (URL: [Link])
An In-depth Technical Guide to the Thermodynamic Stability of 2-(Methylsulfanyl)-1-phenylethan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its s...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Methylsulfanyl)-1-phenylethan-1-amine, a compound featuring a phenethylamine backbone and a thioether moiety. These structural elements, common in medicinal chemistry, present specific stability challenges, including susceptibility to oxidation and thermal degradation. This document outlines an integrated strategy employing theoretical assessments, advanced thermal analysis techniques, regulatory-compliant forced degradation studies, and computational modeling. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide serves as a technical resource for scientists aiming to establish a robust stability profile for this, and structurally related, molecules.
Introduction: The Critical Role of Stability Assessment
2-(Methylsulfanyl)-1-phenylethan-1-amine is a chiral primary amine containing a methylsulfanyl (thioether) group. The phenethylamine scaffold is a well-established pharmacophore, while the thioether linkage is present in numerous pharmaceutical compounds[1]. The intrinsic chemical properties of both the amine and thioether functional groups necessitate a thorough investigation of the molecule's thermodynamic stability. Degradation of an API can lead to loss of potency, formation of potentially toxic impurities, and altered bioavailability.
Therefore, a comprehensive understanding of a molecule's response to thermal, oxidative, and hydrolytic stress is not merely a regulatory requirement but a fundamental scientific necessity for successful drug development[2][3]. This guide details a multi-faceted approach to characterizing the stability of 2-(Methylsulfanyl)-1-phenylethan-1-amine, providing the foundational knowledge required for formulation development, packaging selection, and the definition of appropriate storage conditions and retest periods[4].
Structural Considerations and Potential Degradation Pathways
The chemical structure of 2-(Methylsulfanyl)-1-phenylethan-1-amine suggests several potential pathways for degradation:
Oxidation of the Thioether: The sulfur atom of the methylsulfanyl group is nucleophilic and susceptible to oxidation by atmospheric oxygen or residual peroxides, common in pharmaceutical excipients[5][6]. This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These transformations alter the polarity, solubility, and pharmacological profile of the molecule.
Thermal Decomposition of the Phenethylamine Core: The phenethylamine structure can undergo thermal decomposition[7][8][9]. Potential reactions include deamination or cleavage of the C-C bond between the phenyl ring and the ethylamine side chain.
Reactivity of the Primary Amine: The primary amine is a basic and nucleophilic center that can participate in various reactions, including salt formation with acidic species or reactions with carbonyl-containing impurities.
A logical workflow for assessing these potential liabilities is crucial for a comprehensive stability program.
Caption: Integrated workflow for thermodynamic stability assessment.
Experimental Determination of Thermal Stability
Thermal analysis techniques provide direct, quantitative data on the material's behavior as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this assessment[10].
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally[11][12]. It is indispensable for determining melting point, heat of fusion, and detecting thermal events like decomposition or polymorphic transitions, which are critical for both stability and bioavailability[13][14].
Sample Preparation: Accurately weigh 2-5 mg of 2-(Methylsulfanyl)-1-phenylethan-1-amine into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a constant rate of 10 °C/min.
Maintain a constant inert atmosphere by purging with dry nitrogen gas at a flow rate of 50 mL/min. This prevents oxidative degradation during the analysis.
Data Analysis:
Identify the sharp endothermic peak corresponding to the melting point (Tm). The onset temperature is typically reported.
Integrate the melting peak to determine the heat of fusion (ΔHfus).
Observe any broad exothermic events at higher temperatures, which indicate decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[15][16][17]. It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with desolvation or degradation[10][18].
Sample Preparation: Place 5-10 mg of 2-(Methylsulfanyl)-1-phenylethan-1-amine into a tared TGA pan (typically ceramic or platinum).
Instrument Setup: Position the pan on the TGA's high-precision balance within the furnace.
Thermal Program:
Equilibrate the furnace at 30 °C.
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
Data Analysis:
Generate a plot of percent mass versus temperature.
Determine the onset temperature of significant mass loss, defined as the temperature at which decomposition begins (Td). This is often calculated from the first derivative of the TGA curve.
Interpreting Thermal Analysis Data
The combined data from DSC and TGA provide a clear picture of the compound's thermal behavior.
Parameter
Technique
Typical Expected Result for a Stable Compound
Interpretation of Deviation
Melting Point (Tm)
DSC
Sharp, well-defined endotherm
A broad peak may indicate impurities.
Decomposition (Td)
TGA/DSC
Onset of mass loss well above the melting point
Decomposition near or below Tm suggests poor thermal stability.
Exothermic Events
DSC
No significant exotherms post-melting
A sharp exotherm indicates a rapid, energetic decomposition.
Hypothetical data for illustrative purposes.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under conditions more severe than accelerated stability testing[2]. These studies, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), are crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods[3][19][20]. The goal is to achieve a target degradation of 5-20% of the API, ensuring that degradation products are generated at sufficient levels for detection and characterization without being so excessive as to produce irrelevant secondary degradants[19].
Caption: Stress conditions applied to identify degradation products.
Protocol 4.1: Standard Forced Degradation Conditions
The following conditions are applied to the API in solution (e.g., in acetonitrile/water) and as a solid, where applicable[4].
Stress Condition
Typical Protocol
Rationale for 2-(Methylsulfanyl)-1-phenylethan-1-amine
Acid Hydrolysis
0.1 M HCl at 60 °C for 24-48 hours
Assesses the stability of the amine and ether linkages in an acidic environment.
Base Hydrolysis
0.1 M NaOH at 60 °C for 24-48 hours
Evaluates susceptibility to base-catalyzed degradation, such as racemization or elimination.
Oxidation
3% H₂O₂ at room temperature for 24 hours
Directly targets the thioether moiety, which is highly susceptible to oxidation[21].
Thermal Stress
Solid API at 80 °C for 7 days
Determines the intrinsic thermal stability of the solid form, distinct from solution stability.
Photostability
Solid API exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Assesses sensitivity to light, which can induce photolytic cleavage or radical-based reactions.
All stressed samples are analyzed by a stability-indicating HPLC-UV method alongside an unstressed control sample to quantify the loss of the API and the formation of degradation products.
Computational Assessment of Stability
In silico tools can provide valuable mechanistic insights and help prioritize experimental efforts[22]. Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict sites of reactivity and the likelihood of specific degradation pathways[23].
Bond Dissociation Energy (BDE) Calculation: Calculating the BDE for various C-H, N-H, and S-C bonds can predict the most likely sites for radical abstraction, a key step in autoxidation[24]. A lower BDE suggests a weaker bond and a higher susceptibility to degradation.
Reaction Pathway Modeling: The energy barriers for potential degradation reactions, such as the oxidation of the thioether to a sulfoxide, can be calculated. This helps to confirm whether a proposed pathway is energetically feasible.
Degradation Prediction Software: Programs like Zeneth or PathPred can use knowledge-based rules to predict potential degradation products under various stress conditions, helping to guide the analytical search for unknown impurities[22][25][26].
These computational approaches, when used in conjunction with experimental data, provide a powerful, predictive framework for understanding and mitigating stability risks early in the development process[22].
Conclusion
The thermodynamic stability of 2-(Methylsulfanyl)-1-phenylethan-1-amine is a multifaceted property that must be evaluated through a rigorous, integrated strategy. This guide has detailed a comprehensive approach that combines theoretical analysis of the molecule's structure with empirical data from thermal analysis (DSC, TGA) and ICH-compliant forced degradation studies. The insights gained from these experimental techniques can be further deepened and rationalized through computational modeling. By following this workflow, researchers can build a robust stability profile, identify and characterize potential degradants, and establish the scientific foundation necessary for successful formulation development and regulatory submission. This systematic approach ensures product quality, safety, and efficacy, which are the ultimate goals of pharmaceutical development.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2024, February 19). ACS Publications - Organic Process Research & Development.
A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.
Thermal Analysis. (2010, April 20). ACS Publications - Analytical Chemistry.
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC.
Phenethylamine. Wikipedia.
Thermal Decomposition Pathways of Phenylalanine and Glutamic Acid and the Interaction Mechanism between the Two Amino Acids and Glucose. (2022, February 16). SSRN.
The Sulfur Bioisostere: A Technical Guide to 2-(Methylsulfanyl)-1-phenylethan-1-amine
The following technical guide details the chemistry, synthesis, and medicinal utility of 2-(Methylsulfanyl)-1-phenylethan-1-amine. [1] Part 1: Executive Summary & Chemical Identity[1][2] 2-(Methylsulfanyl)-1-phenylethan-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and medicinal utility of 2-(Methylsulfanyl)-1-phenylethan-1-amine.
[1]
Part 1: Executive Summary & Chemical Identity[1][2]
2-(Methylsulfanyl)-1-phenylethan-1-amine (CAS: 98234-84-5) is a specialized medicinal chemistry building block and a sulfur-containing bioisostere of the classic adrenergic scaffold, phenylglycinol (2-amino-1-phenylethanol).[1]
In the context of drug design, this molecule represents a strategic "chalcogen switch"—replacing the benzylic or homobenzylic oxygen of conventional phenethylamines with a methylthio ether.[2] This modification drastically alters the physicochemical profile of the scaffold, specifically increasing lipophilicity (LogP) and removing a hydrogen bond donor while retaining the capacity for hydrogen bond acceptance.[2]
Chemical Profile
Property
Specification
IUPAC Name
1-Phenyl-2-(methylthio)ethan-1-amine
Common Name
-Methylthio--phenylethylamine
Molecular Formula
CHNS
Molecular Weight
167.27 g/mol
Chirality
Possesses one stereocenter at C1 (Benzylic).[1][3] Available as (R) and (S) enantiomers.[1][2]
Key Function
Bioisostere of Phenylglycinol; Precursor to Thiazolidines; Chiral Ligand Scaffold.[2]
Part 2: Historical Evolution & Synthetic Causality[1]
The history of 2-(Methylsulfanyl)-1-phenylethan-1-amine is not defined by a single blockbuster drug, but by its evolution as a solution to the regioselectivity challenges inherent in styrene oxide chemistry.[1]
The Regioselectivity Paradox
Early attempts to synthesize
-functionalized phenethylamines relied on the ring-opening of styrene oxide .[1] However, this approach is fraught with regiochemical ambiguity:
Nucleophilic Attack at C1 (Benzylic): Favored by electronic stabilization of the transition state (benzylic cation character), especially under acidic conditions.[2]
Nucleophilic Attack at C2 (Terminal): Favored by steric factors, typically dominating under basic conditions with hard nucleophiles.[2]
To synthesize the target 1-amino-2-thio scaffold, one cannot simply react styrene oxide with methanethiol and ammonia sequentially without risking mixtures of regioisomers (amino-alcohol vs. thio-alcohol).[1]
The Aziridine Solution (The Modern Standard)
The field shifted towards aziridine chemistry to solve this.[2] The synthesis of 2-(methylsulfanyl)-1-phenylethan-1-amine is best achieved via the nucleophilic ring-opening of 2-phenylaziridine .[1]
Causality: Unlike epoxides, aziridines (particularly non-activated ones) can be directed with high precision.[2] By using a "soft" nucleophile like methanethiolate in the presence of specific Lewis acids or under thermodynamic control, the attack is directed to the terminal carbon (C2), preserving the amine at the benzylic position (C1).[2]
Diagram: Regioselective Synthesis Pathways
The following diagram illustrates the divergent pathways from Styrene to the target molecule, highlighting the critical decision points in synthesis.
Figure 1: Synthetic divergence in the preparation of beta-amino sulfides.[1] The aziridine route offers superior regiocontrol.[2]
Part 3: Medicinal Chemistry Applications[1][4][5][6][7]
Bioisosterism: The Oxygen-Sulfur Switch
In adrenergic and dopaminergic drug design, the
-hydroxyl group (as seen in Norepinephrine, Ephedrine) is critical for hydrogen bonding with the receptor site (e.g., Serine residues in GPCRs).[2]
Replacing this -OH with -SMe (the target molecule) creates a probe for:
H-Bonding Necessity: If potency is maintained, the H-bond donor was likely non-essential.[1]
Lipophilicity (LogP): The -SMe group is significantly more lipophilic (
) than -OH ().[1] This enhances Blood-Brain Barrier (BBB) penetration.[1]
Metabolic Stability: The thioether is susceptible to S-oxidation (forming sulfoxides/sulfones) but resistant to glucuronidation, unlike the alcohol.
Thiazolidine Precursors
The 1,2-amino-thiol motif is the immediate precursor to thiazolidines upon reaction with aldehydes.[1] Thiazolidines are crucial scaffolds in:
Prodrugs: Reversible protection of aldehydes or amines.[2]
Penicillin Analogs: The thiazolidine ring is the core of the penicillin skeleton.[2]
Catalysts: Chiral thiazolidines derived from this scaffold serve as ligands in asymmetric additions (e.g., diethylzinc addition to aldehydes).[2]
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis from 2-Phenylaziridine
Note: This protocol assumes the use of non-activated 2-phenylaziridine to favor terminal attack.[1]
Purification: The crude amine is often an oil.[2] Purify via flash column chromatography (DCM:MeOH:NH
OH gradient) or convert to the HCl salt for crystallization.[1][2]
HCl Salt Formation:[1][2] Dissolve free base in diethyl ether, add 2M HCl in ether dropwise.[2] Filter the white precipitate.[2]
Validation:
1H NMR (CDCl3): Look for the benzylic proton (C1-H) as a triplet or doublet of doublets around
4.0-4.2 ppm.[1] The S-Methyl singlet should appear around 2.0-2.1 ppm.[1]
Regioisomer Check: The unwanted isomer (S at C1) typically shows the benzylic proton further downfield due to the electronegativity difference between N and S, and distinct coupling constants.[2]
Protocol B: Synthesis of a Chiral Thiazolidine Ligand
Objective: Condensation of (R)-2-(Methylsulfanyl)-1-phenylethan-1-amine with Benzaldehyde.
Methodology:
Dissolve the amine (1.0 mmol) and Benzaldehyde (1.0 mmol) in Toluene (10 mL).
Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1]
Reflux with a Dean-Stark trap to remove water azeotropically for 4 hours.
Concentrate in vacuo.[2] The resulting thiazolidine can be recrystallized from Ethanol.[2]
Part 5: Structural Logic & Signaling[1][2]
The following diagram details the logic of using this scaffold to probe receptor interactions, specifically comparing it to the natural adrenergic pharmacophore.
Figure 2: Comparative analysis of the sulfur-substituted scaffold versus the natural oxygenated pharmacophore.[1]
References
Sigma-Aldrich. 2-(Methylsulfanyl)-1-phenylethan-1-amine Hydrochloride Product Sheet. Link
CymitQuimica. Building Block: 2-(Methylsulfanyl)-1-phenylethan-1-amine.[1] Link
PubChem. Compound Summary: 2-(Methylsulfanyl)-1-phenylethan-1-amine.[1] National Library of Medicine.[2] Link
Feng, M., et al. (2016).[2] "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry. Link
ResearchGate. Regioselective Ring Opening of Aziridines. Link
Scientific Significance:
This molecule represents a critical bifunctional scaffold containing a benzylic amine and a thioether.[1] It serves as a "soft-hard" ligand precursor for organometallic catalysis (N,S-ligands) and a bioisostere for phenethylamine derivatives in CNS drug discovery.[1] The presence of the sulfur atom introduces unique metabolic stability profiles and hydrogen-bond acceptor capabilities distinct from its oxygen analogues (amino alcohols).
Synthesis Strategy:
We present two distinct, self-validating protocols designed for specific research needs:
Protocol A (The "Ketone" Route): A scalable, two-step synthesis yielding racemic material. Ideal for initial biological screening and ligand library generation.[1]
Protocol B (The "Chiral Pool" Route): A stereoselective transformation starting from Phenylglycinol.[1] Ideal for asymmetric synthesis where enantiopurity (>98% ee) is non-negotiable.[1]
Part 2: Safety & Handling (Critical Pre-Requisites)
Thiol Management: Sodium thiomethoxide (NaSMe) and methanethiol byproducts are highly odorous and toxic.[1] All reactions involving sulfur nucleophiles must be conducted in a well-ventilated fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
TLC Check: (Hexane/EtOAc 4:1). The starting bromide (
) should disappear; product ketone () appears.
Workup: Concentrate MeOH under reduced pressure. Resuspend residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) is not recommended due to sulfur poisoning of the catalyst. Hydride reduction of the in situ imine is the only viable route. provides the ammonia source and buffers the pH to ~6, optimal for imine formation.
Procedure:
Dissolve 2-(Methylthio)-1-phenylethan-1-one (8.3 g, 50 mmol) in MeOH (100 mL).
Add Ammonium Acetate (38.5 g, 500 mmol). Stir at RT for 30 minutes to establish the ketone-imine equilibrium.
Cool to 0°C. Add Sodium Cyanoborohydride (4.7 g, 75 mmol) in one portion.
Allow to warm to RT and stir for 18–24 hours.
Quench (Critical): Slowly add 6M HCl (20 mL) to destroy excess hydride (in hood!). Stir for 30 mins.
Basification: Remove MeOH via rotary evaporation. Dilute the aqueous residue with water (50 mL). Basify with 6M NaOH until pH > 12.
Extraction: Extract the free amine with DCM (3 x 50 mL).
Purification: The crude oil often requires flash chromatography (DCM:MeOH:NH4OH, 95:5:1) or conversion to the HCl salt for crystallization.
Part 4: Protocol B – Enantioselective Synthesis (Chiral Pool)[1]
(1.1 equiv) in DCM/NaOH(aq) biphasic system. Isolate the N-Boc alcohol.
Dissolve N-Boc alcohol (10 mmol scale) in dry DCM (30 mL) with
(2.0 equiv).
Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) at 0°C. Stir overnight.
Workup: Wash with dilute citric acid, then brine. Dry and concentrate. The Tosylate is a white solid.
Step 3: Nucleophilic Displacement (
)
Rationale: The leaving group (OTs) is on the primary carbon. The chiral center is at the benzylic (secondary) position. Therefore, the nucleophilic attack by thiomethoxide occurs at the achiral primary carbon, retaining the stereochemistry at the benzylic position.
Dissolve the N-Boc-O-Tosyl intermediate (4.0 g, ~10 mmol) in anhydrous DMF (20 mL).
Add Sodium Thiomethoxide (1.4 g, 20 mmol).
Heat to 60°C for 4 hours. Note: DMF promotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
kinetics.
Workup: Pour into ice water (100 mL). Extract with
(3 x 40 mL). Wash ether layer copiously with water to remove DMF.
Evaporate to yield the N-Boc-protected sulfide.[1]
Step 4: Deprotection
Dissolve the intermediate in DCM (10 mL).
Add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.
Figure 1: Comparative Synthesis Workflows. Protocol A (Blue) utilizes a reductive amination strategy for bulk racemic synthesis.[1] Protocol B (Red) utilizes chiral pool manipulation for enantiopure synthesis.[1]
References
PubChem Compound Summary. (2023). 2-(Methylsulfanyl)-1-phenylethan-1-one (Intermediate).[1] National Center for Biotechnology Information. Link[1]
Application Notes & Protocols: Safe Storage and Handling of 2-(Methylsulfanyl)-1-phenylethan-1-amine
For Researchers, Scientists, and Drug Development Professionals Disclaimer: These application notes are intended for informational purposes only and are based on the best available data for structurally similar compounds...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes are intended for informational purposes only and are based on the best available data for structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for 2-(Methylsulfanyl)-1-phenylethan-1-amine (CAS No. 98234-84-5) was not available at the time of publication. The user must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department. The information provided herein does not supersede any institutional or regulatory requirements.
Introduction: Understanding the Compound
2-(Methylsulfanyl)-1-phenylethan-1-amine is a substituted phenethylamine derivative. While specific toxicological and reactivity data for this compound are limited, its structural similarity to other phenethylamines suggests that it should be handled with significant caution. Phenethylamines as a class can exhibit a range of physiological and toxicological effects. For the purpose of these guidelines, we will extrapolate safety protocols based on data from closely related analogs such as 2-phenylethylamine and other substituted amino-phenylethanes. These analogs are known to be corrosive, toxic, and require specific storage conditions to maintain stability.[1][2][3]
Hazard Assessment and GHS Classifications (Inferred)
Based on the known hazards of structurally similar compounds, 2-(Methylsulfanyl)-1-phenylethan-1-amine should be treated as a hazardous substance. The following GHS classifications are inferred and should be assumed until a verified SDS becomes available.
Proper storage is critical to ensure the stability of 2-(Methylsulfanyl)-1-phenylethan-1-amine and the safety of laboratory personnel.
Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
To minimize degradation and vapor pressure.
Atmosphere
Under an inert atmosphere (e.g., Argon or Nitrogen)
Many amines are sensitive to air and carbon dioxide. Storage under inert gas prevents oxidation and the formation of carbonate salts.
Container
Tightly sealed, amber glass bottle
Protects from air, moisture, and light. Avoid metal containers as some amines can be corrosive to metals.
Location
A cool, dry, well-ventilated, and designated corrosive materials cabinet.
Ensures containment in case of a spill and prevents accumulation of potentially harmful vapors.[3]
Incompatible Materials
To prevent hazardous reactions, do not store 2-(Methylsulfanyl)-1-phenylethan-1-amine with the following:
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
Acids and Acid Chlorides: Can cause violent exothermic reactions.
Carbon Dioxide: Can react with the amine to form carbonate salts.[4]
Nitrites and Nitrous Acid: May lead to the formation of carcinogenic nitrosamines.
Handling Protocols
All handling of 2-(Methylsulfanyl)-1-phenylethan-1-amine must be conducted in a controlled environment by trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
PPE Item
Specification
Rationale
Gloves
Nitrile or neoprene gloves (double-gloving recommended).
Provides a barrier against skin contact. Immediately change gloves if contaminated.
Eye Protection
Chemical safety goggles and a full-face shield.
Protects against splashes and vapors that can cause severe eye damage.[3]
Lab Coat
Chemical-resistant lab coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Not typically required if handled in a certified chemical fume hood. In case of insufficient ventilation or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Prevents inhalation of harmful vapors.
General Handling Workflow
The following workflow should be adopted for all procedures involving this compound.
Caption: Decision tree for spill response.
Waste Disposal
All waste generated from handling 2-(Methylsulfanyl)-1-phenylethan-1-amine is considered hazardous.
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
Solid Waste: (e.g., contaminated gloves, pipette tips, bench liners) Collect in a separate, labeled solid hazardous waste container.
Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.
Do not dispose of this chemical down the drain or in regular trash.
References
Thoreau Chemistry. (n.d.). 2-(methylsulfanyl)-1-phenylethan-1-amine. Retrieved from [Link]
PubChem. (n.d.). 2-(Methylsulfanyl)-1-phenylethan-1-one. Retrieved from [Link]
CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
PubChem. (n.d.). 2-(Methylthio)aniline. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 2-methylsulfanyl-1-phenylethanone. Retrieved from [Link]
Anachemia. (n.d.). PHENETHYLAMINE MSDS. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: S-OX-2024-001
Subject: Preventing Sulfur Oxidation in Thioether-Amines
Status: Open
Assigned Specialist: Senior Application Scientist, Stability Division
Introduction: The "Hardware" Vulnerability
Welcome to the Stability Support Center. You are likely accessing this guide because you have observed degradation in 2-(Methylsulfanyl)-1-phenylethan-1-amine (also known as 2-(methylthio)-1-phenylethan-1-amine). Common symptoms include:
Visual Change: Clear oils turning yellow/orange.
LC-MS Shift: Appearance of a peak +16 Da (Sulfoxide) or +32 Da (Sulfone).
Potency Loss: Inconsistent biological data due to mixture of active sulfide and inactive oxides.
This molecule contains a thioether (sulfide) "hardware component" which is electronically rich and highly nucleophilic. Without specific "patches" (stabilization protocols), it will inevitably oxidize upon exposure to atmospheric oxygen, peroxides, or light.
This guide provides the root cause analysis and the necessary patches to stabilize your compound.
Module 1: Root Cause Analysis (The Mechanism)
The Oxidation Pathway
The sulfur atom in your molecule has two lone pairs of electrons, making it a "soft" nucleophile. It reacts readily with electrophilic oxygen species.
Stage 1 (Sulfoxide): The sulfide reacts with an oxidant (e.g., peroxides,
) to form a Sulfoxide .
Critical Note: Since your molecule already has a chiral center at the benzylic carbon, forming a sulfoxide creates a new chiral center at the sulfur. This results in two diastereomers (separating as two peaks in HPLC).
Stage 2 (Sulfone): Further oxidation converts the sulfoxide to a Sulfone (achiral at sulfur, stable, but biologically distinct).
Visualizing the Failure Mode
Figure 1: The oxidative degradation pathway of thioethers. Note that the first oxidation step (Sulfide to Sulfoxide) is often faster and creates diastereomeric complexity.
Issue: "My product oxidized during the workup/extraction."
Diagnosis: The most common culprit is peroxides present in process solvents (THF, Diethyl Ether, Dioxane).
Protocol A: The "Peroxide Trap" Avoidance
Thioethers are excellent peroxide scavengers. If your solvent contains even trace peroxides (ppm level), your product will "clean" the solvent by oxidizing itself.
Step-by-Step Workflow:
Solvent Testing:
Mandatory: Test all ether-based solvents with peroxide test strips (e.g., Quantofix) before use.
Threshold: If >5 ppm, do not use for this compound. Distillation won't help enough; discard or pass through activated alumina.
The Argon Sparge (Degassing):
Dissolved oxygen in solvents is sufficient to cause degradation over 24 hours.
Action: Sparge all reaction solvents and workup buffers with Argon for 15 minutes prior to contact with the amine.
Why Argon? It is heavier than air and forms a blanket, unlike Nitrogen which mixes more easily.
Workup Additive:
Add Sodium Metabisulfite (
) or Sodium Thiosulfate to your aqueous wash layers (approx. 1-5% w/v).
Mechanism:[1][2][3] These inorganic reductants react with peroxides faster than your thioether does.
Module 3: Storage & Formulation (The "Patch")
Issue: "The oil turned yellow after a week in the fridge."
Diagnosis: Free base amines are often amorphous oils/gums with high surface area and oxygen permeability.
Protocol B: Salt Formation Strategy
Converting the free base to a crystalline salt is the most effective stabilization method. The crystal lattice excludes molecular oxygen.
Salt Type
Stability Rating
Notes
Free Base
🔴 Critical
Oil/Gum. High permeability. Rapid yellowing.
Hydrochloride (HCl)
🟢 Stable
Forms tight lattice. Hygroscopicity varies. Good for storage.
Fumarate
🟢 Stable
Often non-hygroscopic. Good for solid-state characterization.
Oxalate
🟡 Moderate
Good crystallinity, but oxalate can be toxic/reactive in bio-assays.
Protocol C: Solution Storage (The "Cocktail")
If you must store the compound in solution (e.g., DMSO stock for screening):
Avoid DMSO if possible: DMSO is an oxidant (Swern oxidation reagent). While kinetically slow at RT without activators, it can transfer oxygen over months.
Preferred Solvent: Degassed Acetonitrile or Methanol.
Add a Scavenger (The "Bodyguard"):
Add L-Methionine (1-5 equivalents) to the stock solution.
Logic: Methionine is a thioether. It acts as a "sacrificial anode," oxidizing preferentially before your drug candidate [1].
Module 4: Decision Matrix & FAQs
Troubleshooting Flowchart
Figure 2: Decision matrix for stabilizing thioether amines based on physical state and solvent context.
Frequently Asked Questions (FAQ)
Q: Can I reverse the oxidation if it has already happened?A: Generally, no . While sulfoxides can be reduced back to sulfides (e.g., using
or NaI/TFAA), these reactions are harsh and incompatible with the amine functionality without protection. It is more cost-effective to re-synthesize or re-purify using the prevention protocols above.
Q: Why does the LC-MS show two peaks for the oxidized product?A: Your molecule is chiral. When the sulfur oxidizes to a sulfoxide (
), the sulfur atom itself becomes a chiral center. This creates a pair of diastereomers (e.g., and ), which have different physical properties and retention times [2].
Q: Is the amine or the sulfur the problem?A: Both play a role. The amine is basic and can absorb
from the air (forming carbamates), but the yellowing and mass shift (+16) are exclusively due to the sulfur oxidation. The amine can actually facilitate oxidation by coordinating with metal ions if present (chelating effect). Adding 0.1 mM EDTA to aqueous buffers prevents metal-catalyzed oxidation [3].
References
Waterman, K. C., et al. (2002).[4][5] Stabilization of Pharmaceuticals to Oxidative Degradation.[4][5][6] Pharmaceutical Development and Technology, 7(1), 1–32.[6] Link
Drabowicz, J., et al. (2018). Stereoselective Synthesis of Chiral Sulfoxides. Tetrahedron: Asymmetry. (Contextual grounding on Sulfoxide chirality).
Li, S., & Schöneich, C. (2001). Oxidation of Methionine Residues in Pharmaceuticals: Mechanism and Prevention. Journal of Pharmaceutical Sciences.
Yale University EHS. (2019). Management of Peroxide Forming Solvents. Link
troubleshooting side reactions in phenethylamine derivative synthesis
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: PEA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Introduction: The Scope of Support Welcome to the tec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Process Optimization
Ticket ID: PEA-SYN-001
Status: Open
Assigned Specialist: Senior Application Scientist (Process Chemistry)
Introduction: The Scope of Support
Welcome to the technical support hub for phenethylamine (
) scaffold synthesis. This guide addresses the most common failure points in the construction of this pharmacophore, specifically focusing on the Henry Reaction (Nitroaldol Condensation) and the subsequent Reduction sequences.
Safety & Compliance Notice:
This guide is intended for authorized research personnel in drug discovery and medicinal chemistry. Phenethylamines include a wide range of bioactive substrates (e.g., neurotransmitters, bronchodilators, and psychotropics). All protocols must be conducted in accordance with local regulations and controlled substance laws.
Module 1: The Henry Reaction (Nitroalkene Formation)[1]
User Issue: "My reaction mixture turned into a solid black tar/polymer instead of crystallizing."
Root Cause Analysis
The Henry reaction is reversible. The formation of "tar" is typically due to anionic polymerization of the nitrostyrene product, catalyzed by excess base or excessive heat. Nitrostyrenes are electron-deficient alkenes and are highly susceptible to Michael addition by unreacted nitronate anions.
Troubleshooting Protocol
Variable
Recommendation
Mechanism / Logic
Catalyst
Use Ammonium Acetate () over strong bases (, ).
Strong bases generate high concentrations of nitronate anion, accelerating polymerization. provides a buffered, milder deprotonation.
Solvent
Glacial Acetic Acid (GAA) or lower alcohols (, ).
GAA acts as a solvent and buffer, neutralizing the amine liberated from the catalyst and preventing the pH from rising high enough to trigger polymerization [1].
Temp
Maintain < 85°C (refluxing IPA/EtOH is usually safe; refluxing GAA requires care).
Higher temperatures favor the Retro-Henry reaction (breaking the product back into aldehyde + nitroalkane) and polymerization.
Pathway Visualization
The following diagram illustrates the competition between the desired elimination pathway and the irreversible polymerization trap.
Figure 1: Mechanistic divergence in the Henry Reaction. Note the irreversible nature of the polymerization pathway.
Module 2: Reduction Strategies (The Critical Step)
User Issue: "I have low yield, and the product contains dimers or incompletely reduced hydroxylamines."
The Chemistry of Failure
Reduction of a nitroalkene to an amine is a multi-step process:
The most persistent side reaction is Dimerization . This occurs when the fully reduced product (Amine) reacts with the intermediate (Imine) to form a secondary amine dimer.
Comparative Troubleshooting Table
Reducing System
Common Failure Mode
Corrective Action
LiAlH₄ (LAH)
Incomplete Reduction (Orange color persists). Side Product: Hydroxylamines / Oximes.
Inverse Addition: Add the nitrostyrene to the LAH slurry. This ensures the reducing agent is always in excess, driving the reaction to completion and preventing the buildup of electrophilic intermediates [2].
NaBH₄ / CuCl₂
Dimerization. The borohydride reduces the imine slowly, allowing the amine to attack.
High Dilution: Run the reaction in a larger volume of solvent to statistically decrease the collision frequency between the product amine and the intermediate imine.
Catalytic H₂ (Pd/C)
Catalyst Poisoning or Over-reduction (Cyclohexane formation).
Acidic Media: Conduct hydrogenation in acidic ethanol (). The acid protonates the resulting amine immediately, preventing it from attacking the imine (stopping dimerization) and preventing it from poisoning the catalyst surface [3].
Dimerization Pathway Visualization
Understanding this pathway is crucial for selecting the right stoichiometry and addition rate.
Figure 2: The mechanism of dimer formation during reductive amination or nitroalkene reduction.
Module 3: Purification & Isolation
User Issue: "My product is an oil that won't crystallize, even after adding HCl."
The "Oiling Out" Phenomenon
Phenethylamine hydrochloride salts are often hygroscopic. If "oiling out" occurs, it is usually due to:
Water: Even trace amounts of water can prevent crystal lattice formation.
Neutral Impurities: Unreacted aldehydes or non-basic dimers disrupting the lattice.
Standard Operating Procedure (SOP) for Crystallization
Acid/Base Extraction (The Cleanup):
Dissolve crude oil in dilute
.
Wash with Dichloromethane (DCM) or Toluene . Why? The amine salt stays in water; non-basic impurities (aldehydes, polymers) move to the organic layer.
Basify aqueous layer with
, extract amine into DCM, and dry over .
Anhydrous Salt Formation:
Do NOT use aqueous HCl (muriatic acid) for the final step.
Dissolve the dry freebase amine in anhydrous diethyl ether or IPA.
Gassing: Bubble dry
gas through the solution, OR add a solution of anhydrous in Isopropanol/Dioxane dropwise.
Result: The salt should crash out as a fine white powder immediately.
Frequently Asked Questions (FAQs)
Q: Why is my product green after NaBH₄/CuCl₂ reduction?A: This indicates retained Copper salts. The amine product can chelate copper ions.
Fix: Perform an aggressive wash of the freebase organic layer with dilute aqueous ammonia or EDTA solution. The aqueous layer will turn deep blue (Cu-ammonia complex), leaving the organic layer copper-free.
Q: Can I use Zn/HCl for the reduction?A: Generally, no . Zn/HCl (Clemmensen conditions) often leads to the reduction of the C=C double bond but may stop at the oxime or ketone stage (via Nef reaction hydrolysis) rather than the amine. It is not a reliable method for phenethylamine synthesis compared to hydride donors or catalytic hydrogenation [4].
Q: My melting point is 10°C lower than the literature value.A: Phenethylamines readily absorb atmospheric
to form carbamates or carbonates.
Fix: Recrystallize from boiling Isopropanol/Ethanol. Ensure the sample is fully dried in a vacuum desiccator before measuring MP.
References
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3. Link
Ramírez, F. A., & Burger, A. (1950). The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782. Link
Kindler, K., et al. (1923). Über die Hydrierung von Nitrilen und von Nitrostyrolen.[1] Archiv der Pharmazie, 261(1), 1-15. Link
Kabalka, G. W., & Varma, R. S. (1987). The synthesis of radiolabeled compounds via organometallic intermediates. Tetrahedron, 43(10), 2235-2239. Link
Technical Support Center: Navigating the Stability of 2-(Methylsulfanyl)-1-phenylethan-1-amine in Solution
Welcome to the technical support center for 2-(methylsulfanyl)-1-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(methylsulfanyl)-1-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and implementing the recommended best practices, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile of 2-(Methylsulfanyl)-1-phenylethan-1-amine
2-(Methylsulfanyl)-1-phenylethan-1-amine possesses two key functional groups that influence its stability: a primary amine at the benzylic position and a methylsulfanyl (thioether) group. The primary amine makes the molecule susceptible to oxidation and reactions with aldehydes and ketones. The thioether group is prone to oxidation to the corresponding sulfoxide and sulfone. The proximity of these two groups can also lead to unique degradation pathways. This guide will provide a structured approach to identifying, mitigating, and troubleshooting these stability issues.
Frequently Asked Questions (FAQs) about Stability
Q1: My solution of 2-(methylsulfanyl)-1-phenylethan-1-amine has turned yellow. What could be the cause?
A yellowish discoloration is a common indicator of degradation, particularly oxidative degradation. The phenylethylamine structure is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or trace metal ion contaminants. This can lead to the formation of colored byproducts. The primary amine is a likely site for such oxidation.
Q2: I'm observing a decrease in the expected biological activity of my compound over time, even when stored at low temperatures. Is this a stability issue?
Yes, a loss of potency is a strong indication of compound degradation. While low temperatures slow down degradation, they do not completely halt it. Several degradation pathways, such as slow oxidation or hydrolysis (if water is present), can lead to a decrease in the concentration of the active parent compound.
Q3: What are the primary factors that influence the stability of 2-(methylsulfanyl)-1-phenylethan-1-amine in solution?
The stability of this compound is primarily influenced by:
pH: The protonation state of the amine group is pH-dependent, which can affect its reactivity and susceptibility to degradation.
Temperature: Higher temperatures accelerate the rates of most chemical degradation reactions.
Light: Exposure to UV or visible light can provide the energy to initiate photodegradation.
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of both the amine and the methylsulfanyl group.
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that catalyze degradation.
Troubleshooting Guide: Common Experimental Issues and Solutions
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
High variability between replicate experiments.
A gradual decrease in the measured effect of the compound over the course of an experiment.
Discrepancies between freshly prepared and stored stock solutions.
Potential Causes & Troubleshooting Steps:
Oxidative Degradation of the Amine or Thioether:
Explanation: Both the primary amine and the methylsulfanyl group are susceptible to oxidation. The amine can be oxidized to various products, while the thioether can be oxidized to the sulfoxide and then to the sulfone. These oxidized forms will likely have different biological activities.
Solution:
Degas Solvents: Before preparing solutions, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.
Use Antioxidants: For aqueous solutions, consider the addition of antioxidants. However, ensure the antioxidant is compatible with your downstream application.
Work Under Inert Atmosphere: When handling the neat compound or preparing concentrated stock solutions, work in a glove box or under a stream of inert gas.
pH-Mediated Degradation:
Explanation: The stability of the amine can be pH-dependent. At certain pH values, the unprotonated (free base) form of the amine may be more susceptible to oxidation or other reactions.
Solution:
pH Control: Maintain a consistent and appropriate pH for your solutions using a suitable buffer system. The optimal pH for stability will need to be determined empirically, but starting in the slightly acidic range (pH 4-6) where the amine is protonated is often a good strategy to enhance stability.
pH Monitoring: Regularly check the pH of your stock and working solutions.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
Symptoms:
New peaks appearing in the chromatogram of a sample over time.
A decrease in the area of the main compound peak with a corresponding increase in the area of new peaks.
Potential Causes & Troubleshooting Steps:
Formation of Oxidation Products:
Explanation: As mentioned, oxidation of the thioether to the sulfoxide and sulfone is a likely degradation pathway. These products will have different polarities and thus different retention times in reverse-phase HPLC.
Troubleshooting Workflow:
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks. An increase of 16 Da corresponds to the formation of the sulfoxide, and an increase of 32 Da corresponds to the sulfone.
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. Treat a sample of the compound with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and analyze the resulting mixture by LC-MS. Compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your aged sample.
Reaction with Solvent or Buffer Components:
Explanation: The primary amine is nucleophilic and can react with certain functional groups. For example, if using a solvent like acetone (though not recommended for storage), imine formation can occur. Some buffer components may also be reactive.
Solution:
Solvent Selection: Use high-purity, inert solvents for stock solutions. Recommended solvents include DMSO, DMF, and ethanol. For aqueous solutions, use purified water (e.g., Milli-Q). A comprehensive list of compatible solvents should be consulted.
Buffer Compatibility: Ensure that your buffer components are not reactive with amines.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
Weighing: Weigh the compound in a clean, dry vial, preferably under an inert atmosphere.
Solvent Addition: Add the desired volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
Storage:
Store stock solutions at -20°C or -80°C.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protect from light by using amber vials or by wrapping the vials in aluminum foil.
Consider flushing the headspace of the vial with an inert gas before sealing.
Protocol 2: Forced Degradation Study for Identification of Potential Degradants
Prepare a stock solution of 2-(methylsulfanyl)-1-phenylethan-1-amine in a suitable solvent (e.g., acetonitrile/water).
Aliquot the stock solution into several vials.
Expose the aliquots to different stress conditions:
Acidic: Add a small amount of 0.1 M HCl.
Basic: Add a small amount of 0.1 M NaOH.
Oxidative: Add a small amount of 3% H₂O₂.
Thermal: Heat at 60°C.
Photolytic: Expose to UV light.
Incubate the samples for a defined period (e.g., 24 hours).
Neutralize the acidic and basic samples.
Analyze all samples by LC-MS and compare the chromatograms to a control sample.
Data Presentation
Table 1: Potential Degradation Products and their Mass Shifts
Degradation Pathway
Potential Product
Mass Change (Da)
Oxidation of Thioether
Sulfoxide
+16
Oxidation of Thioether
Sulfone
+32
Oxidative Deamination
Phenylacetaldehyde derivative
-1
Dimerization
Dimer
+ (Molecular Weight of Parent - 2)
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(methylsulfanyl)-1-phenylethan-1-amine.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
References
Optimization
Technical Support Center: Stability & Handling of 2-(Methylsulfanyl)-1-phenylethan-1-amine Salts
Current Status: 🟢 Operational Ticket ID: #402-HYGRO-SULFUR Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Subject: Minimizing hygroscopicity and oxidative degradation in thioether-amine...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: 🟢 Operational
Ticket ID: #402-HYGRO-SULFUR
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Subject: Minimizing hygroscopicity and oxidative degradation in thioether-amines.
Executive Summary
You are likely encountering deliquescence (liquefaction) or "stickiness" with the hydrochloride (HCl) salt of 2-(Methylsulfanyl)-1-phenylethan-1-amine . This is a dual-threat molecule:
Primary Amine: The HCl salts of primary amines are notoriously hygroscopic due to high hydration energy.
Thioether (Sulfide) Group: The sulfur atom is prone to oxidation (to sulfoxide/sulfone). Absorbed water acts as a medium to accelerate this oxidation, leading to purity failure.
The Fix: You must move away from the HCl salt toward anions with lower hydration energy (higher lattice energy) and implement strict exclusion of moisture to protect the sulfur moiety.
Module 1: Salt Selection (The Root Cause Fix)
Q: Why is my HCl salt turning into a puddle within minutes?
A: This is a thermodynamic inevitability. The chloride ion (
) is small and has a high charge density, creating a salt with high hydration energy . When the lattice energy of your crystal is lower than the hydration energy provided by atmospheric moisture, the crystal breaks down and dissolves in the absorbed water (deliquescence).
For 2-(Methylsulfanyl)-1-phenylethan-1-amine, the flexible ethyl chain disrupts tight packing, making the lattice even weaker.
Q: Which counter-ion should I switch to?
A: You need a "Hydrophobic Salt." We recommend screening the following anions, which are known to stabilize phenethylamine derivatives by increasing lattice energy and reducing hydrogen bonding with atmospheric water.
Counter-ion
pKa (Acid)
Hygroscopicity Risk
Melting Point Trend
Why it works?
Fumarate
3.03, 4.44
Low
High
Forms extensive H-bond networks that "lock" the amine, leaving no sites for water.
Maleate
1.9, 6.2
Low-Medium
Medium
Similar to fumarate but cis-geometry can sometimes trap solvent.
Tosylate
-1.34
Very Low
High
Large hydrophobic aromatic ring shields the ionic core from moisture.
Sulfate
1.92
Low
Very High
Often forms high-melting, non-hygroscopic lattices (though stoichiometry 2:1 vs 1:1 varies).
Critical Warning: Avoid Mesylates for this specific compound. While often used for solubility, mesylates of primary amines can be extremely hygroscopic.
Workflow: Salt Selection Decision Tree
Figure 1: Strategic workflow for replacing a hygroscopic HCl salt with a stable alternative.
Module 2: Crystallization & Polymorphism
Q: I switched to Fumarate, but it's still amorphous and sticky. What happened?
A: You likely precipitated it too fast. Amorphous solids have high free energy and are "sponges" for water. You must force the material into a crystalline lattice.
Troubleshooting Protocol: The "Slow-Grow" Method
Dissolution: Dissolve the free base and acid (1:1 molar ratio) in a hot solvent where the salt is soluble (e.g., Ethanol or Isopropanol).
Seeding: Cool to room temperature. If no crystals form, add a single grain of solid salt (if available) or scratch the glass side.
Anti-Solvent: Dropwise addition of a non-polar solvent (e.g., Diethyl Ether or Heptane) until slight turbidity persists.
Maturation: Heat cycle the slurry (heat to 40°C, cool to 10°C) repeatedly for 24 hours. This "Ostwald Ripening" consumes small amorphous particles and grows large, stable crystals.
Module 3: The "Sulfur" Factor (Chemical Stability)
Q: My salt is dry, but it smells like rotten cabbage and is turning yellow. Why?
A: This is oxidative degradation. The thioether (-S-CH3) is oxidizing to a sulfoxide (-SO-CH3).
Mechanism: Moisture on the surface of hygroscopic salts dissolves atmospheric oxygen, transferring it to the sulfur atom.
The Smell: Degradation often releases trace methanethiol or dimethyldisulfide.
Deliquescent: Exponential weight gain (vertical line) at high RH.
Interpreting the Data
Figure 2: Interpreting DVS isotherms to categorize risk levels.
References
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on salt selection and counter-ion properties).
FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. (Relevant if moving from simple salts to co-crystals).
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Methylsulfanyl)-1-phenylethan-1-amine: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spectr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(methylsulfanyl)-1-phenylethan-1-amine, a chiral amine with potential applications in medicinal chemistry. Beyond a simple spectral interpretation, we will objectively compare the capabilities of ¹H NMR with other powerful analytical techniques, offering field-proven insights to guide your experimental choices.
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[3][4] Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR offers a detailed architectural blueprint of the molecule.[1][4]
Predicted ¹H NMR Spectrum of 2-(Methylsulfanyl)-1-phenylethan-1-amine
While a publicly available, experimentally verified ¹H NMR spectrum for 2-(methylsulfanyl)-1-phenylethan-1-amine is not readily found, we can predict its key features based on the analysis of its structural analogues, such as 1-phenylethylamine and 2-phenylethylamine, and known chemical shift ranges for similar functional groups.[5][6][7][8][9]
Structure:
Predicted Spectral Features in CDCl₃:
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
Phenyl (C₆H₅)
7.20 - 7.40
Multiplet
5H
-
Aromatic protons in a monosubstituted benzene ring typically appear in this region.
Methine (CH-NH₂)
~4.10
Triplet
1H
~7 Hz
This proton is deshielded by the adjacent phenyl group and the amine. It will be split by the two diastereotopic protons of the adjacent methylene group.
Methylene (CH₂)
~2.80 - 3.00
Multiplet
2H
-
These protons are diastereotopic due to the adjacent chiral center. They will split each other and the methine proton, resulting in a complex multiplet.
Amine (NH₂)
1.50 - 2.50
Broad Singlet
2H
-
The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.[10]
Methyl (S-CH₃)
~2.10
Singlet
3H
-
The methyl group attached to the sulfur atom is expected to be a singlet in the upfield region.
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is indispensable, a comprehensive analysis often necessitates a multi-technique approach.[1][3][11] The choice of analytical method should be driven by the specific question being asked—be it structural confirmation, purity assessment, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for both purity determination and chiral separations.[12][13]
Retention time, peak area (purity), enantiomeric excess (with chiral stationary phase)
Sensitivity
Relatively low; requires mg of sample
High; can detect compounds at ppm or even ppb levels
Quantification
Intrinsically quantitative without the need for calibration curves for relative amounts.[1]
Requires calibration with a reference standard for accurate quantification.
Chiral Analysis
Requires chiral derivatizing agents or chiral solvating agents to differentiate enantiomers.[14]
Direct enantiomeric separation is achievable with a chiral stationary phase (CSP).[13][15]
Expert Insight: For routine purity checks and enantiomeric excess determination of 2-(methylsulfanyl)-1-phenylethan-1-amine in a drug development pipeline, chiral HPLC would be the more efficient and sensitive method. However, for the initial structural confirmation of a newly synthesized batch, ¹H NMR is non-negotiable.
Supercritical Fluid Chromatography (SFC)
SFC has gained traction as a "green" alternative to normal-phase HPLC, particularly for chiral separations.[12][13] It utilizes supercritical CO₂ as the main mobile phase, reducing organic solvent consumption.[13]
Feature
¹H NMR
SFC
Environmental Impact
Solvent choice can be managed for greener options (e.g., deuterated ethanol).
Significantly lower organic solvent consumption compared to HPLC.[13]
Analysis Time
Can be time-consuming for complex 2D experiments.
Often provides faster analysis times than HPLC.[12]
Structural Information
Rich structural detail.
No direct structural information.
Expert Insight: For high-throughput screening of chiral amines, SFC can offer significant advantages in terms of speed and reduced solvent waste.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering complementary data to NMR.[1][4]
Feature
¹H NMR
Mass Spectrometry
Fundamental Measurement
Nuclear spin transitions in a magnetic field
Mass-to-charge ratio of ions
Isomer Differentiation
Excellent at distinguishing between isomers (constitutional, regio-, and stereoisomers).[1]
Can distinguish isomers with different fragmentation patterns, but often requires hyphenation with a separation technique (e.g., GC-MS, LC-MS).
Sensitivity
Lower sensitivity
Very high sensitivity, capable of detecting trace amounts.[4]
Hyphenation
LC-NMR provides direct structural information on separated components but is technically challenging.[1][3]
LC-MS is a routine and powerful technique for analyzing complex mixtures.[1][11]
Expert Insight: For identifying unknown impurities or metabolites of 2-(methylsulfanyl)-1-phenylethan-1-amine, a hyphenated technique like LC-MS/MS is invaluable due to its sensitivity and ability to provide molecular weight and fragmentation data.[11] However, for the definitive structural elucidation of the parent compound and its major impurities, NMR is essential.[2]
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of 2-(methylsulfanyl)-1-phenylethan-1-amine into a clean, dry NMR tube.
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Cap the tube and gently invert to dissolve the sample completely.
Instrument Setup:
Use a 400 MHz (or higher) NMR spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal resolution.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure accurate integration.
To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[10]
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of a novel chiral amine like 2-(methylsulfanyl)-1-phenylethan-1-amine.
Caption: A typical analytical workflow for the characterization of a novel chiral amine.
Conclusion
The structural elucidation of a novel compound such as 2-(methylsulfanyl)-1-phenylethan-1-amine is a multi-faceted challenge that is best addressed with a suite of complementary analytical techniques. ¹H NMR spectroscopy provides an unparalleled level of structural detail, making it the definitive tool for initial characterization. However, for routine analysis, purity assessment, and the determination of enantiomeric excess, chromatographic techniques like HPLC and SFC offer superior sensitivity and throughput. Mass spectrometry serves as a crucial partner to both, confirming molecular weight and aiding in the identification of trace impurities. A judicious application of these techniques, as outlined in this guide, will ensure a robust and reliable characterization of your target molecules, paving the way for successful drug development endeavors.
References
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. Available at: [Link]
Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]
The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... - ResearchGate. Available at: [Link]
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]
1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... - ResearchGate. Available at: [Link]
Structure Elucidation, NMR, HPLC-MS Analytics - MicroCombiChem. Available at: [Link]
Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. Available at: [Link]
Preparation and Characterization of Mononuclear Ni Complexes of Tetradentate Amine-thioether and Amine-thiolate Ligands - ResearchGate. Available at: [Link]
Which analytical technique is best for chiral separation? - ResearchGate. Available at: [Link]
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC. Available at: [Link]
MS and NMR - the Perfect Couple? - The Analytical Scientist. Available at: [Link]
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]
NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - MDPI. Available at: [Link]
Supporting Information For: S1 - DOI. Available at: [Link]
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]
UNVEILING THE AMINE-THIOL MOLECULAR PRECURSOR CHEMISTRY FOR FABRICATION OF SEMICONDUCTING MATERIALS - Purdue University Graduate School. Available at: [Link]
NMR of phenylethane amine - Chemistry Stack Exchange. Available at: [Link]
Convergent Synthesis of Thioether Containing Peptides - MDPI. Available at: [Link]
1-Phenylethylamine - Wikipedia. Available at: [Link]
The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Methylsulfanyl)-1-phenylethan-1-amine
For researchers and professionals in the fast-paced world of drug development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the fast-paced world of drug development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation pattern—a veritable analytical fingerprint—that aids in structural elucidation. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-(methylsulfanyl)-1-phenylethan-1-amine, a compound of interest due to its structural relation to bioactive phenylethylamines.
This document will delve into the predicted fragmentation pathways of this molecule under common ionization techniques, drawing comparisons with structurally similar compounds. Furthermore, we will explore alternative analytical methodologies and provide the necessary experimental protocols to empower researchers in their analytical endeavors.
Predicting the Fragmentation Cascade: A Tale of Two Moieties
The structure of 2-(methylsulfanyl)-1-phenylethan-1-amine incorporates two key functional groups that dictate its fragmentation behavior: a phenylethylamine backbone and a methylsulfanyl (thioether) group. Understanding the characteristic fragmentation of each will allow for a robust prediction of the overall mass spectrum.
The Phenylethylamine Core: A Predictable Cleavage
Phenylethylamine and its derivatives are well-documented to undergo characteristic fragmentation pathways, primarily α-cleavage and β-cleavage, upon ionization in a mass spectrometer.[1]
α-Cleavage: This involves the cleavage of the Cα-Cβ bond, which is the bond between the carbon bearing the phenyl group and the carbon bearing the amine group. For the target molecule, this would result in the formation of a resonance-stabilized benzylic cation.
β-Cleavage: This cleavage occurs at the bond adjacent to the nitrogen atom. In the case of primary amines, this typically results in the formation of an iminium ion.
Under electrospray ionization (ESI), phenylethylamines often show a protonated molecular ion ([M+H]+) and fragments resulting from α- and β-cleavage processes.[1] Electron ionization (EI) is a "harder" ionization technique, often leading to more extensive fragmentation and potentially a less abundant molecular ion peak.[2][3]
The Thioether Influence: Directing the Fragmentation
The presence of the sulfur atom in the methylsulfanyl group introduces additional, predictable fragmentation pathways. Thioethers are known to fragment via cleavage of the C-S bond. The charge is typically retained on the sulfur-containing fragment, especially for shorter alkyl chains.
The Expected Mass Spectrum of 2-(Methylsulfanyl)-1-phenylethan-1-amine
Based on the foundational principles outlined above, we can predict the key fragments for 2-(methylsulfanyl)-1-phenylethan-1-amine (Molecular Weight: 181.29 g/mol ).
Table 1: Predicted Key Fragments of 2-(Methylsulfanyl)-1-phenylethan-1-amine
m/z (Mass-to-Charge Ratio)
Proposed Fragment Structure
Fragmentation Pathway
181
[C10H15NS]+•
Molecular Ion (EI)
182
[C10H16NS]+
Protonated Molecular Ion (ESI)
105
[C7H7O]+
α-Cleavage with rearrangement
77
[C6H5]+
Phenyl cation
61
[CH3S=CH2]+
Cleavage of the Cβ-S bond
47
[CH3S]+
Methylthio cation
30
[CH2=NH2]+
β-Cleavage
Diagram 1: Predicted Fragmentation Pathways
This diagram illustrates the primary cleavage points on the molecule.
Caption: Predicted major fragmentation sites in 2-(methylsulfanyl)-1-phenylethan-1-amine.
Comparative Analysis: Learning from Analogs
To lend further credence to our predictions, a comparison with a structurally similar compound for which experimental data is available is invaluable. 2-Amino-1-phenylethanol (phenylethanolamine) serves as an excellent analog, differing by the substitution of the methylsulfanyl group with a hydroxyl group.
Table 2: Comparison of Predicted Fragments with Experimental Data for a Structural Analog
Benzylic fragments, sulfur-containing fragments, iminium ion
-
2-Amino-1-phenylethanol (Experimental)
107, 79, 77, 30
Benzylic fragments, iminium ion
mzCloud, SpectraBase
The experimental data for 2-amino-1-phenylethanol shows prominent peaks corresponding to the benzylic cation (loss of the aminoethanol group) and the iminium ion, which aligns with the predicted β-cleavage. This supports the likelihood of similar cleavages occurring in our target molecule. The key difference will be the presence of sulfur-containing fragments for 2-(methylsulfanyl)-1-phenylethan-1-amine.
Alternative Analytical Approaches: A Broader Perspective
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like phenylethylamine derivatives.[1] Derivatization is often employed to improve the chromatographic properties of the analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds.[4] ESI is a common ionization source used in LC-MS for the analysis of phenylethylamines.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms in a molecule, serving as a powerful complementary technique to mass spectrometry for definitive structure elucidation.
Diagram 2: Analytical Workflow Comparison
This workflow highlights the decision-making process for selecting an appropriate analytical technique.
Caption: Decision tree for the analytical investigation of 2-(methylsulfanyl)-1-phenylethan-1-amine.
Experimental Protocols
To facilitate the practical application of the concepts discussed, the following are generalized protocols for GC-MS and LC-MS analysis.
GC-MS Analysis Protocol
Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane). If derivatization is required, common reagents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
GC Conditions:
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
Injection: Splitless injection is often preferred for trace analysis.
Oven Program: A temperature gradient is typically used, for example, starting at 50°C and ramping to 280°C.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full scan mode for identification of unknowns, and selected ion monitoring (SIM) for targeted quantification.
LC-MS Analysis Protocol
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).
LC Conditions:
Column: A C18 reversed-phase column is commonly used.
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.
MS Conditions:
Ionization: Electrospray Ionization (ESI) in positive ion mode.
Acquisition Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation by fragmenting the protonated molecular ion.
Conclusion
References
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]
Tsai, I. L., Weng, T. I., & Jhang, S. S. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(5), 5393-5408. [Link]
MassBank of North America (MoNA). (n.d.). Phenylethylamine Spectrum. [Link]
Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies. [Link]
Karoum, F., Nasrallah, H., Potkin, S., Chuang, L., Moyer-Schwing, J., Phillips, I., & Wyatt, R. J. (1979). Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain. Journal of Neurochemistry, 33(1), 201–212. [Link]
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
Defense Technical Information Center. (1987). Fentanyl Synthetic Methodology: A Comparative Study. [Link]
Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
ResearchGate. (n.d.). LC–MS-MS mass spectrum of N, N-diethylphenethylamine. [Link]
Decoding the Vibrational Fingerprint: A Comparative FTIR Spectroscopy Guide to 2-(Methylsulfanyl)-1-phenylethan-1-amine
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Methylsulfanyl)-1-phenylethan-1-amine, a molecule of interest in synthetic chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Methylsulfanyl)-1-phenylethan-1-amine, a molecule of interest in synthetic chemistry, possesses a unique combination of functional groups—a primary amine, a thioether linkage, and a phenyl ring—that give rise to a characteristic infrared (IR) spectrum. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for this compound, offering a comparative framework against structurally related molecules to aid in its unambiguous identification and characterization.
The Significance of Vibrational Spectroscopy in Molecular Characterization
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, an FTIR spectrum provides a unique "molecular fingerprint." For a multi-functional compound like 2-(methylsulfanyl)-1-phenylethan-1-amine, this technique is invaluable for confirming its synthesis and purity.
Predicted FTIR Spectral Features of 2-(Methylsulfanyl)-1-phenylethan-1-amine
The infrared spectrum of 2-(methylsulfanyl)-1-phenylethan-1-amine is a composite of the vibrational modes of its constituent parts: the primary amine, the thioether group, the monosubstituted benzene ring, and the aliphatic backbone.
Primary Amine (-NH₂) Vibrations
Primary amines are distinguished by several characteristic absorptions in the IR spectrum.[1][2][3][4]
N-H Stretching: Primary amines typically exhibit a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For 2-(methylsulfanyl)-1-phenylethan-1-amine, these are expected to appear around 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹.[3] The bands for amines are generally sharper and less intense than the broad O-H stretching bands of alcohols.[1][3]
N-H Bending (Scissoring): A moderate to strong absorption arising from the scissoring vibration of the -NH₂ group is anticipated in the 1650-1580 cm⁻¹ range.[3] This peak can sometimes be mistaken for a C=C double bond, so careful analysis of the entire spectrum is crucial.[4]
N-H Wagging: A broad and strong band due to out-of-plane N-H wagging is typically observed for primary and secondary amines in the 910-665 cm⁻¹ region.[3]
Thioether (-S-CH₃) Vibrations
The thioether or sulfide linkage gives rise to more subtle peaks in the IR spectrum.
C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 800 and 600 cm⁻¹. One source indicates an absorption peak for C-S stretching at 698 cm⁻¹ in petroleum thioethers.[5] The intensity of this peak can be variable, and its position can be influenced by the surrounding molecular structure.
Monosubstituted Benzene Ring Vibrations
The presence of a phenyl group attached to the first carbon of the ethanamine backbone will produce several distinct signals.
Aromatic C-H Stretching: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the aromatic ring.[6]
Aromatic C=C Stretching: A series of medium to weak absorptions from 1600 to 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.[6]
Out-of-Plane C-H Bending (Wagging): The substitution pattern on the benzene ring can be determined from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.[7] For a monosubstituted ring, two strong bands are typically observed: one between 770-730 cm⁻¹ and another around 710-690 cm⁻¹.[8]
Aliphatic C-H Vibrations
The ethyl backbone and the methyl group of the thioether will contribute to aliphatic C-H stretching and bending vibrations.
C-H Stretching: Absorptions corresponding to the stretching of sp³-hybridized C-H bonds will appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.
C-H Bending: Weaker bending vibrations for the CH, CH₂, and CH₃ groups are expected in the 1470-1350 cm⁻¹ region.
Comparative Analysis with Structurally Similar Amines
To better understand the spectral features of 2-(methylsulfanyl)-1-phenylethan-1-amine, it is instructive to compare its expected spectrum with those of 1-phenylethanamine and 2-phenylethanamine.
Vibrational Mode
Expected Wavenumber (cm⁻¹) for 2-(Methylsulfanyl)-1-phenylethan-1-amine
The position of the N-H stretches is not expected to be significantly altered by the methylsulfanyl group.
Aromatic C-H Stretch
3100-3000
~3080, ~3060, ~3020
~3080, ~3060, ~3020
The aromatic C-H stretching region should be very similar across all three compounds.
Aliphatic C-H Stretch
2975-2850
~2960, ~2920, ~2850
~2920, ~2850
The presence of the additional methyl group in the thioether moiety may lead to a more complex or slightly more intense aliphatic C-H stretching region.
N-H Bend (scissoring)
1650-1580
~1600
~1600
This peak should be present and in a similar position for all three primary amines.
Aromatic C=C Stretch
1600-1450
~1600, ~1490, ~1450
~1600, ~1490, ~1450
The characteristic aromatic ring stretching vibrations are expected to be conserved.
Monosubstituted C-H Out-of-Plane Bend
770-730 and 710-690
~760, ~700
~750, ~700
The monosubstituted pattern should be clearly identifiable in all three compounds.
C-S Stretch
800-600 (weak)
Not Applicable
Not Applicable
This weak band is the key distinguishing feature for 2-(methylsulfanyl)-1-phenylethan-1-amine.
C-N Stretch
1250-1020
~1120
~1120
The C-N stretch for aliphatic amines is expected in this region for all three molecules.[3]
This comparative table highlights that while many of the spectral features will be similar due to the shared phenyl and primary amine moieties, the presence of a weak band in the 800-600 cm⁻¹ region, attributable to the C-S stretch, would be a key indicator for the successful synthesis of 2-(methylsulfanyl)-1-phenylethan-1-amine.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Amine
The following protocol outlines the steps for obtaining an FTIR spectrum of a liquid amine sample, such as 2-(methylsulfanyl)-1-phenylethan-1-amine, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Instrument Preparation and Background Scan:
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Acquire a background spectrum. This will measure the ambient atmosphere (water vapor and carbon dioxide) and any residual solvent, allowing it to be subtracted from the sample spectrum.
Sample Application:
Place a small drop of the liquid amine sample directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.
Spectrum Acquisition:
Lower the ATR press to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing and Analysis:
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform any necessary baseline corrections.
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
Compare the obtained peak positions with the expected values and reference spectra.
Cleaning:
Thoroughly clean the ATR crystal and press with a suitable solvent to remove all traces of the sample.
Visualizing Key Vibrational Modes
The following diagram illustrates the primary functional groups and their characteristic vibrational regions in the IR spectrum of 2-(methylsulfanyl)-1-phenylethan-1-amine.
Caption: Key functional group vibrations for 2-(methylsulfanyl)-1-phenylethan-1-amine.
Conclusion
The FTIR spectrum of 2-(methylsulfanyl)-1-phenylethan-1-amine is predicted to show a rich set of absorption bands that are highly characteristic of its molecular structure. By understanding the expected positions of the N-H, C-S, aromatic C-H, and C=C vibrations, and by comparing the spectrum to those of closely related analogues, researchers can confidently identify this compound and verify the success of their synthetic endeavors. The combination of a detailed spectral interpretation and a robust experimental protocol provides a comprehensive framework for the characterization of this and other novel pharmaceutical intermediates.
References
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Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link]
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Dopfer, O., et al. (2014). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 16(48), 26866-26877. [Link]
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Introduction: The Pursuit of Quality in Drug Discovery In modern medicinal chemistry, the objective extends beyond the mere identification of potent molecules. The focus has shifted towards identifying high-quality leads...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Quality in Drug Discovery
In modern medicinal chemistry, the objective extends beyond the mere identification of potent molecules. The focus has shifted towards identifying high-quality leads: compounds that not only exhibit high affinity for their target but also possess favorable physicochemical properties that translate into viable drug candidates.[1][2] A crucial concept in this endeavor is Ligand Efficiency (LE) , a metric that normalizes binding affinity for molecular size.[3][4][5] This guide provides an in-depth analysis of the comparative ligand efficiency of thio-amine derivatives, a versatile class of compounds that have garnered significant interest in drug discovery.[6][7] By understanding and applying ligand efficiency metrics, researchers can make more informed decisions, prioritizing chemical scaffolds that offer the greatest potential for optimization.[1][8][9]
Decoding Ligand Efficiency: Key Metrics for Lead Optimization
Ligand efficiency metrics provide a framework for assessing the quality of a hit or lead compound by relating its binding potency to various molecular properties.[8][10] Judicious application of these metrics can help mitigate the trend of "molecular obesity"—the tendency for compounds to increase in size and lipophilicity during optimization, often to the detriment of their drug-like properties.[1][2][11]
Here are the foundational metrics:
Ligand Efficiency (LE): This is the most fundamental metric, measuring the binding energy per non-hydrogen atom (heavy atom count, HAC).[4][9] It helps to answer the question: "How much binding affinity am I getting for each atom I add?" A higher LE value is generally desirable, with a commonly cited benchmark for a promising lead being ≥ 0.3 kcal/mol per heavy atom .[11][12]
Formula: LE = -ΔG / N or LE = 1.4 * pActivity / HAC
Where:
ΔG is the Gibbs free energy of binding.
pActivity can be pKi, pIC50, or pKd.
N or HAC is the number of non-hydrogen atoms.
Lipophilic Ligand Efficiency (LLE): This metric addresses the concern that potency is often increased by adding greasy, lipophilic groups, which can negatively impact solubility, metabolism, and toxicity.[11] LLE relates potency to lipophilicity (logP or logD).[9][11] An increasing LLE during optimization indicates that potency is being improved more than lipophilicity.[11] A common goal is to maintain an LLE > 5 .
Formula: LLE = pActivity - logP
Binding Efficiency Index (BEI): Similar to LE, BEI relates potency to molecular weight (MW).[13] It provides a quick assessment of how effectively a compound uses its mass to achieve binding.
Formula: BEI = pActivity / (MW in kDa)
The Thio-Amine Scaffold: A Privileged Chemotype
Thio-amides, as isosteres of amides, carboxylic acids, and sulfonamides, are versatile functional groups in medicinal chemistry.[6][7] The replacement of the amide oxygen with sulfur imparts unique electronic and steric properties, influencing hydrogen bonding capabilities, metabolic stability, and cell permeability.[14] Thio-amine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, making them a rich area for drug discovery.[6][7]
Comparative Analysis of Thio-Amine Derivatives
To illustrate the practical application of these metrics, consider a hypothetical series of thio-amine derivatives designed as inhibitors for a protein kinase. The goal is to optimize an initial fragment hit (Compound A) into a potent and drug-like lead.
Compound ID
Structure
pIC50
HAC
MW (Da)
clogP
LE
LLE
BEI
Compound A
(Fragment Hit)
5.5
12
165
1.2
0.64
4.3
33.3
Compound B
(A + Methyl)
6.2
13
179
1.6
0.67
4.6
34.6
Compound C
(A + Phenyl)
7.1
18
241
3.1
0.55
4.0
29.5
Compound D
(A + Methoxy-Phenyl)
7.5
20
287
2.9
0.53
4.6
26.1
Compound E
(Optimized Lead)
8.2
19
259
2.5
0.60
5.7
31.7
Analysis of the Data:
Compound B: The addition of a single methyl group ("magic methyl") provides a significant boost in potency with a corresponding increase in LE and LLE. This is a highly efficient modification.
Compound C: While adding a phenyl group substantially increases potency, it comes at a high cost. The LE and BEI decrease, and the LLE drops to 4.0, indicating that the potency gain is primarily driven by a large increase in lipophilicity—a potential red flag for downstream ADME issues.[11]
Compound D: Adding a polar methoxy group to the phenyl ring improves potency and reins in the lipophilicity, bringing the LLE back to a more acceptable range. However, the overall efficiency (LE, BEI) is still lower than the initial fragment.
Compound E: This compound represents a successful optimization. Through strategic modification (e.g., replacing the phenyl with a more efficient heterocyclic ring), a high potency of 8.2 is achieved. Crucially, the LE is maintained at a high level (0.60), and the LLE is an excellent 5.7, suggesting a good balance between potency and physicochemical properties.
This comparative analysis underscores the importance of not chasing potency alone. By monitoring efficiency metrics, a medicinal chemist can guide the optimization process toward candidates with a higher probability of success.[15]
Experimental Protocols for Ligand Efficiency Determination
Accurate determination of ligand efficiency relies on high-quality experimental data for both binding affinity and physicochemical properties.
Workflow for Ligand Efficiency Assessment
The following diagram illustrates the typical workflow for assessing the ligand efficiency of a compound series.
Caption: Workflow for Ligand Efficiency-Guided Lead Optimization.
Protocol 1: Binding Affinity Determination via Isothermal Titration Calorimetry (ITC)
Rationale: ITC is the gold standard for measuring binding affinity as it directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.
Methodology:
Preparation:
Prepare a solution of the target protein (e.g., 20 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Prepare a stock solution of the thio-amine derivative (e.g., 200 µM) in the exact same buffer to avoid heat of dilution artifacts.
Thoroughly degas both solutions immediately prior to the experiment.
Instrument Setup:
Set the experimental temperature (e.g., 25°C).
Load the protein solution into the sample cell.
Load the ligand solution into the injection syringe.
Titration:
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
Record the heat change after each injection.
Data Analysis:
Integrate the peaks of the raw titration data to obtain the heat change per injection.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and n.
Calculate pKd as -log(Kd).
Protocol 2: Lipophilicity (logD) Determination via HPLC
Rationale: Measuring the distribution coefficient at a physiological pH (logD7.4) is often more relevant for drug discovery than logP. A reverse-phase HPLC method provides a high-throughput and reliable way to estimate logD.
Methodology:
Standard Preparation:
Prepare a set of standards with known logD values that span the expected range of the test compounds.
Sample Preparation:
Dissolve the thio-amine derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
Dilute to a final concentration of 50 µM in the mobile phase.
Chromatography:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
Flow Rate: 1.0 mL/min.
Detection: UV detector at a suitable wavelength.
Data Analysis:
Record the retention time (tR) for each standard and test compound.
Create a calibration curve by plotting the known logD values of the standards against their retention times.
Use the linear regression equation from the calibration curve to calculate the logD of the thio-amine derivatives from their respective retention times.
Signaling Pathway Context: Thio-Amine Derivatives as Kinase Inhibitors
To illustrate the biological context, let's consider a thio-amine derivative designed to inhibit a receptor tyrosine kinase (RTK) involved in a cancer signaling pathway. An efficient inhibitor will bind tightly to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling that leads to cell proliferation.
Caption: Inhibition of a Pro-Proliferative RTK Signaling Pathway.
Conclusion and Future Perspectives
The principles of ligand efficiency are indispensable in modern drug discovery for navigating the complex, multi-parameter optimization process required to convert a hit into a viable drug candidate. Thio-amine derivatives represent a valuable and versatile chemical scaffold, and their exploration, guided by efficiency metrics, can uncover high-quality leads. By focusing on the efficiency of binding rather than potency alone, research teams can allocate resources more effectively, reduce attrition rates, and ultimately increase the probability of developing safe and effective medicines.
References
Cavalluzzi, M. M., Mangiatordi, G. F., Nicolotti, O., & Lentini, G. (2017). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Expert Opinion on Drug Discovery, 12(11), 1087-1104.
Hopkins, A. L., Groom, C. R., & Alex, A. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121.
Keshavarz, M., & Shokoohinia, Y. (2019).
Deep Origin. (2019). Ligand Efficiency (LE)
Abad-Zapatero, C. (2021). Ligand Efficiency Indices for Effective Drug Discovery: A unifying vector formulation. Expert Opinion on Drug Discovery, 16(8), 849-860.
Keseru, G. M., & Erlanson, D. A. (Eds.). (2014). The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library.
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Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732.